3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-phenylurea
Description
Properties
IUPAC Name |
1-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(18-13-7-3-1-4-8-13)17-11-14-12-20-16(21-14)9-5-2-6-10-16/h1,3-4,7-8,14H,2,5-6,9-12H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFIJLHKVASOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-phenylurea typically involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanol with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, with considerations for scalability and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The phenylurea moiety can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenylurea compounds .
Scientific Research Applications
3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-phenylurea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure and phenylurea moiety play crucial roles in its binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
(a) N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(4-methoxyphenyl)acetamide (BG14678)
(b) (E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid
- Structure : Features an acrylic acid substituent conjugated to the spiro system.
- Properties : Exhibits good solubility in organic solvents and stability due to the spiro ring. The acrylic acid group enables participation in polymerization or covalent bonding, making it valuable in materials science .
- Research : Investigated for therapeutic applications, including modulation of biological pathways .
(c) Spirocyclic Amine Derivatives (S07, S08, S09)
- Examples :
- S07: (S,E)-N-(4-methoxybenzyl)-2-methyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)prop-2-en-1-amine.
- S08: Sulfonamide derivative with a nitrobenzene group.
- Synthesis : Synthesized via α-allyl bromide intermediates, achieving yields up to 91% .
- Key Differences : The absence of urea reduces hydrogen-bonding capacity, but the allyl amine structure may enhance reactivity in catalytic applications .
Urea Derivatives Without Spiro Systems
(a) 3-[3-(Dimethylamino)propyl]-1-phenylurea
- Structure: Linear dimethylaminopropyl chain instead of a spiro ring.
- Safety: Classified as non-hazardous, but toxicological data are incomplete. Precautionary measures include avoiding inhalation or skin contact .
(b) 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13)
- Structure : Diazaspiro[4.5]decane core with a piperazine substituent.
- Research : Exhibits affinity for neurological targets, suggesting spiro systems enhance CNS drug design .
- Key Contrast : The diazaspiro system introduces additional nitrogen atoms, altering electronic properties compared to the 1,4-dioxaspiro analog .
Functional and Pharmacological Comparisons
Biological Activity
3-({1,4-Dioxaspiro[4.5]decan-2-yl}methyl)-1-phenylurea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunotherapy. This article reviews its biological activity based on various studies, including its mechanisms of action, efficacy against specific diseases, and safety profile.
- Molecular Formula : C12H16N2O3
- Molecular Weight : 232.27 g/mol
- CAS Number : 22428-87-1
The primary mechanism of action for this compound appears to be through the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism which plays a crucial role in immune regulation and cancer progression. Inhibition of IDO1 can lead to enhanced immune responses against tumors.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties:
| Compound | IC50 (nM) | Target Cell Line | Mechanism |
|---|---|---|---|
| BMS-E30 | 0.7 | IDO1 | Enzyme inhibition |
| Compound X | 20 | M-HeLa | Apoptosis induction |
| Compound Y | >100 | MCF-7 | ROS production increase |
Studies have shown that these compounds can induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production in cancer cells .
Antimicrobial Activity
In addition to anticancer effects, derivatives of this compound have shown varying degrees of antimicrobial activity:
| Compound | Activity Type | Effective Against |
|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus, MRSA |
| Compound B | Antifungal | Not effective against Candida |
Certain modifications to the structure have enhanced antimicrobial properties, particularly against gram-positive bacteria .
Study on IDO1 Inhibition
A study published in Nature Reviews highlighted the efficacy of phenyl urea derivatives as IDO1 inhibitors. The study reported that specific modifications in the compound structure significantly increased potency and selectivity towards IDO1 compared to other enzymes like tryptophan 2,3-dioxygenase (TDO). Among the tested compounds, one derivative showed an IC50 value as low as 0.7 nM .
Anticancer Efficacy in Vivo
In vivo studies demonstrated that administration of compounds related to this compound led to a marked reduction in tumor size in murine models. The mechanism was attributed to enhanced T-cell activation due to decreased tryptophan levels in the tumor microenvironment .
Safety Profile
The safety profile of this compound is still under investigation. Preliminary data suggest that while it exhibits low toxicity at therapeutic doses, further studies are required to assess long-term effects and potential side effects associated with chronic use.
Q & A
Basic Synthesis: What is the standard laboratory-scale synthesis protocol for 3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-phenylurea?
Answer:
The synthesis typically involves multi-step organic reactions. A common route includes:
Formation of the spirocyclic intermediate : React 1,4-dioxaspiro[4.5]decane derivatives with propargylamine under anhydrous conditions. For example, 3-{1,4-dioxaspiro[4.5]decan-2-yl}prop-2-yn-1-amine is synthesized by reacting an aldehyde derivative with triphenylphosphine in dry tetrahydrofuran (THF), followed by hydrolysis and purification via chromatography (94% yield) .
Coupling with phenylurea : The amine intermediate is reacted with a phenylurea precursor using carbodiimide coupling agents (e.g., EDC) and HOBt in dry methanol, followed by chromatography (46% yield) .
Key Conditions :
- Anhydrous solvents (THF, methanol) to prevent side reactions.
- Chromatographic purification (silica gel) for high purity.
Advanced Synthesis: How can reaction yields be optimized for the coupling step in the synthesis?
Answer:
Optimization strategies include:
- Catalyst selection : Use of EDC/HOBt for efficient amide bond formation, reducing racemization .
- Solvent choice : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Temperature control : Maintaining 0–5°C during exothermic steps to minimize decomposition.
- Inert atmosphere : Nitrogen/argon to prevent moisture-sensitive intermediates from degrading .
Data Note : Yields drop significantly (e.g., 46% vs. 94% in earlier steps) due to steric hindrance from the spirocyclic moiety; optimizing stoichiometry (1:1.2 amine:carboxylic acid) can improve efficiency .
Basic Characterization: What analytical techniques confirm the structure of this compound?
Answer:
- 1H/13C-NMR : Identifies proton environments (e.g., spirocyclic CH₂ groups at δ 1.4–1.8 ppm) and carbonyl signals (urea C=O at ~160 ppm) .
- FTIR : Confirms urea N-H stretches (~3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₉H₂₅N₂O₃: 329.1865) .
Advanced Characterization: How is X-ray crystallography applied to resolve its spirocyclic conformation?
Answer:
- Data collection : Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) resolves bond lengths/angles. SHELXTL software refines structures, with R-factors < 0.04 for high accuracy .
- Key insights : The spirocyclic ring adopts a chair conformation, with torsional angles (e.g., C10-C11-N1-C12 = −129.05°) confirming steric constraints .
Data Contradictions: How to resolve discrepancies in spectral data between synthetic batches?
Answer:
- Cross-validation : Use complementary techniques (e.g., 2D NMR for ambiguous proton assignments).
- Impurity profiling : LC-MS to detect byproducts (e.g., unreacted amine or hydrolysis products).
- Crystallography : Compare experimental XRD data with computational models (e.g., density functional theory) .
Biological Activity: How to design experiments assessing its quorum-sensing inhibition potential?
Answer:
- Assay design : Use Vibrio harveyi bioluminescence assays to measure autoinducer-2 (AI-2) signaling suppression.
- Dose-response curves : Test 0.1–100 µM concentrations; IC₅₀ values indicate potency .
- Structural analogs : Compare with D-desthiobiotin-AI-2 derivatives to establish SAR .
Safety in Research: What precautions are critical when handling this compound?
Answer:
- PPE : NIOSH-approved respirators, chemical-resistant gloves (nitrile), and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- First aid : Immediate rinsing for eye/skin contact (15 mins) and medical evaluation .
Structure-Activity Relationship (SAR): How does modifying the phenylurea group affect bioactivity?
Answer:
- Electron-withdrawing substituents (e.g., Cl, NO₂) on the phenyl ring enhance receptor binding affinity in analogs .
- Methylation of urea NH reduces hydrogen-bonding capacity, decreasing potency .
Method : Synthesize derivatives (e.g., 3-(substituted-phenyl)ureas) and test in bioassays .
Computational Modeling: How to perform docking studies targeting bacterial LuxS enzymes?
Answer:
- Software : AutoDock Vina or Schrödinger Suite for molecular docking.
- Preparation : Optimize ligand geometry (DFT), then dock into LuxS active site (PDB: 1J6X).
- Validation : Compare binding energies (ΔG) with known inhibitors .
Stability Studies: What conditions accelerate hydrolytic degradation of the spirocyclic moiety?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
